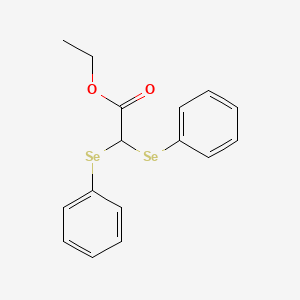
Acetic acid, bis(phenylseleno)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, bis(phenylseleno)-, ethyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes two phenylseleno groups attached to an ethyl ester of acetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bis(phenylseleno)-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Industrial Production Methods
On an industrial scale, the production of esters like this compound involves continuous processes where reactants are fed into reactors and products are continuously removed. This ensures higher efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the phenylseleno groups are oxidized to selenoxides.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The phenylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Selenoxides.
Reduction: Ethanol and acetic acid.
Substitution: Various substituted esters depending on the reagents used
Applications De Recherche Scientifique
Acetic acid, bis(phenylseleno)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing phenylseleno groups into molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which acetic acid, bis(phenylseleno)-, ethyl ester exerts its effects involves the interaction of the phenylseleno groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Phenylselenoacetic acid: A compound with similar phenylseleno groups but different ester structure.
Uniqueness
Acetic acid, bis(phenylseleno)-, ethyl ester is unique due to the presence of two phenylseleno groups, which impart distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
72041-41-9 |
|---|---|
Formule moléculaire |
C16H16O2Se2 |
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
ethyl 2,2-bis(phenylselanyl)acetate |
InChI |
InChI=1S/C16H16O2Se2/c1-2-18-15(17)16(19-13-9-5-3-6-10-13)20-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
Clé InChI |
SKGOWPNUHUDTMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


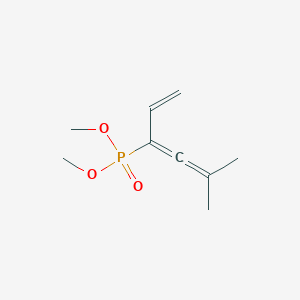

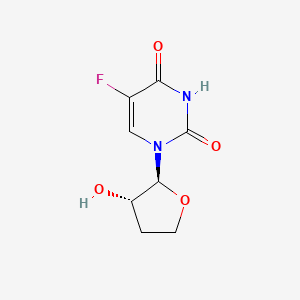
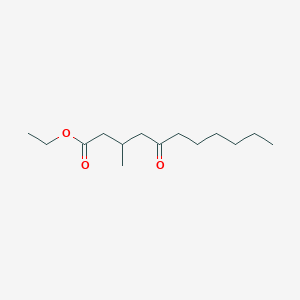
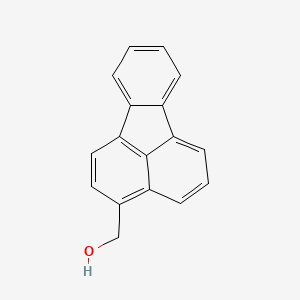

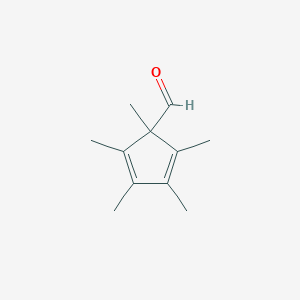


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
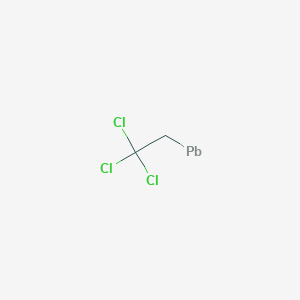

![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
